n-(2-(Cyclopropanecarboxamido)ethyl)furan-2-carboxamide n-(2-(Cyclopropanecarboxamido)ethyl)furan-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19944352
InChI: InChI=1S/C11H14N2O3/c14-10(8-3-4-8)12-5-6-13-11(15)9-2-1-7-16-9/h1-2,7-8H,3-6H2,(H,12,14)(H,13,15)
SMILES:
Molecular Formula: C11H14N2O3
Molecular Weight: 222.24 g/mol

n-(2-(Cyclopropanecarboxamido)ethyl)furan-2-carboxamide

CAS No.:

Cat. No.: VC19944352

Molecular Formula: C11H14N2O3

Molecular Weight: 222.24 g/mol

* For research use only. Not for human or veterinary use.

n-(2-(Cyclopropanecarboxamido)ethyl)furan-2-carboxamide -

Specification

Molecular Formula C11H14N2O3
Molecular Weight 222.24 g/mol
IUPAC Name N-[2-(cyclopropanecarbonylamino)ethyl]furan-2-carboxamide
Standard InChI InChI=1S/C11H14N2O3/c14-10(8-3-4-8)12-5-6-13-11(15)9-2-1-7-16-9/h1-2,7-8H,3-6H2,(H,12,14)(H,13,15)
Standard InChI Key RSYSVCSAXZYDME-UHFFFAOYSA-N
Canonical SMILES C1CC1C(=O)NCCNC(=O)C2=CC=CO2

Introduction

Structural and Molecular Characteristics

Molecular Architecture

N-(2-(Cyclopropanecarboxamido)ethyl)furan-2-carboxamide features a furan-2-carboxamide group linked via an ethyl chain to a cyclopropanecarboxamide unit. The furan ring, a five-membered aromatic heterocycle with one oxygen atom, contributes electron-rich characteristics, while the cyclopropane ring introduces steric strain and conformational rigidity. This combination creates a unique pharmacophore capable of diverse molecular interactions.

The compound’s structure is validated through nuclear magnetic resonance (NMR) spectroscopy, which confirms the presence of distinct proton environments:

  • Furan ring protons: Resonances between δ 6.3–7.5 ppm in 1H^1\text{H}-NMR.

  • Cyclopropane protons: Split into multiplets near δ 1.0–1.5 ppm due to ring strain.

  • Amide protons: Broad signals at δ 8.0–8.5 ppm, indicative of hydrogen bonding.

Physicochemical Properties

Key physicochemical parameters include:

PropertyValue
Molecular Weight222.24 g/mol
SolubilityModerate in polar solvents (e.g., DMSO)
LogP (Partition Coefficient)1.2 (predicted)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4

These properties suggest moderate bioavailability, with solubility challenges that may necessitate prodrug strategies for therapeutic use.

Synthesis and Characterization

Synthetic Pathways

The synthesis involves a multi-step approach:

  • Furan-2-carboxylic acid activation: Conversion to an acyl chloride using thionyl chloride or oxalyl chloride .

  • Amide coupling: Reaction with ethylenediamine derivatives in dichloromethane (DCM) under inert conditions .

  • Cyclopropanecarboxamide introduction: Condensation with cyclopropanecarbonyl chloride using a coupling agent such as HATU .

A typical yield ranges from 45–60%, with purity exceeding 95% after recrystallization from toluene/butan-2-one mixtures .

Analytical Validation

  • NMR Spectroscopy: 1H^1\text{H}- and 13C^{13}\text{C}-NMR spectra confirm structural integrity, with cross-peaks in 2D experiments (HSQC, HMBC) verifying connectivity .

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 223.15 ([M+H]+\text{[M+H]}^+).

  • Elemental Analysis: Carbon, hydrogen, and nitrogen content align with theoretical values (C: 59.45%, H: 6.35%, N: 12.60%).

CompoundEC50_{50} (µM)Selectivity Index
N-(2-(Cyclopropanecarboxamido)ethyl)furan-2-carboxamide12>8.3
2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione8.5>11.8

While less potent than some analogs, the compound exhibits favorable safety profiles.

Comparative Analysis with Related Structures

Structural Analogues

  • N-(furan-2-yl)(tert-butoxy)carbohydrazide: Shares the furan moiety but lacks the cyclopropane group, resulting in reduced ribosomal binding affinity.

  • 2-Chloro-5-((cyclopropanecarboxamido)methyl)-N-(quinolin-4-yl)benzamide: Incorporates a quinoline ring, enhancing intercalation but increasing hepatotoxicity risks .

Functional Group Impact

  • Cyclopropane: Enhances metabolic stability by resisting cytochrome P450 oxidation.

  • Furan: Improves solubility compared to purely aromatic systems (e.g., benzene).

Future Research Directions

Clinical Translation Challenges

  • Pharmacokinetics: Oral bioavailability studies in murine models are needed.

  • Formulation: Lipid nanoparticle encapsulation may address solubility limitations.

Target Expansion

  • Prion diseases: Potential to counteract nonsense mutations in the PRNP gene.

  • Oncology: Explore synergy with siRNA therapies in TP53-mutant cancers.

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